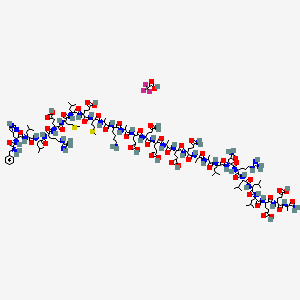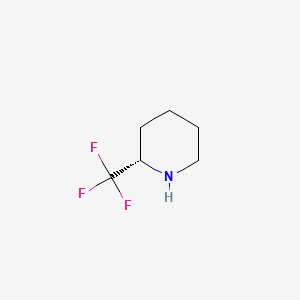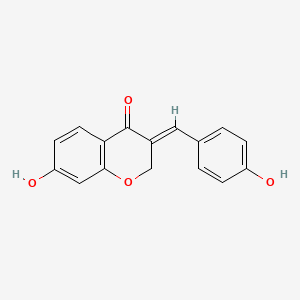
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a triterpenoid isolated from the heartwoods of Caesalpinia sappan . It exhibits antiadipogenic activity . This compound is a natural product found in Biancaea sappan .
Synthesis Analysis
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been reported in the literature. These compounds were synthesized for the first time by Robinson in the early 1920s by the condensation reaction of chromanone or flavanone with the appropriate aryl aldehyde using a catalyst (alcohol potassium hydroxide) . In 1979, Levai and Schag synthesized E-3- arylidenechroman-4-one using piperidine as a catalyst .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been analyzed in several studies . The molecular formula of this compound is C16H12O4 . The exact mass and monoisotopic mass of this compound are 268.07355886 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one have been analyzed. The molecular weight of this compound is 268.26 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area of this compound is 66.8 Ų .
Aplicaciones Científicas De Investigación
Anticancer Activity
Chromanone analogs, including 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, have been found to exhibit anticancer activity . They have the potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.
Antioxidant Activity
This compound has been shown to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial and Antifungal Activity
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been found to exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . Additionally, certain chromanone phenyl hydrazones have shown antifungal potential .
Anti-inflammatory Activity
Chromanone analogs have been found to exhibit anti-inflammatory activity . They could potentially be used in the treatment of inflammatory diseases.
Antiviral Activity
These compounds have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.
Antidiabetic Activity
Chromanone analogs have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Antidepressant Activity
These compounds have also been found to exhibit antidepressant activity . This suggests potential applications in the treatment of depression.
Anticoagulant Activity
Chromanone analogs have been found to exhibit anticoagulant activity . This suggests potential applications in the prevention of blood clots.
Mecanismo De Acción
Mode of Action
It is suggested that it may have anti-inflammatory activity .
Result of Action
It is suggested that it may have anti-inflammatory activity , but more research is needed to confirm these effects and understand the underlying mechanisms.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation .
Propiedades
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

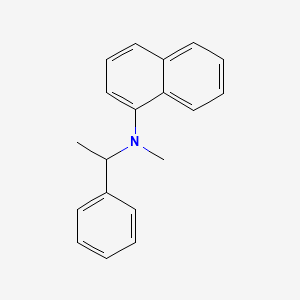

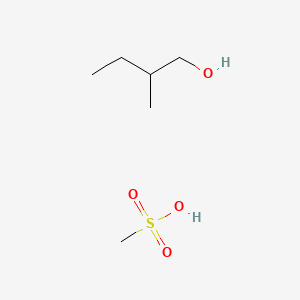

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)


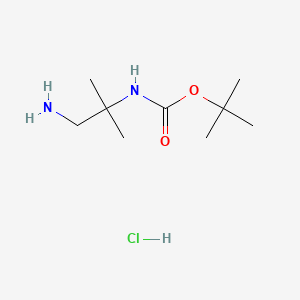

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
